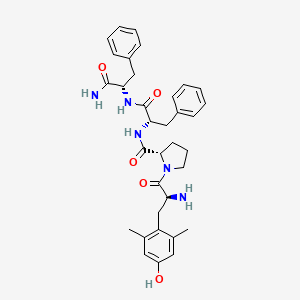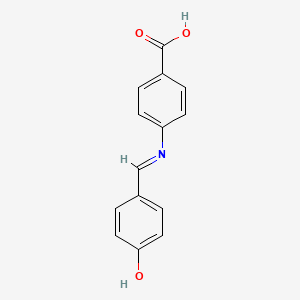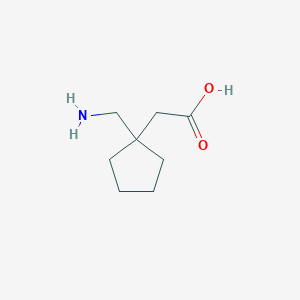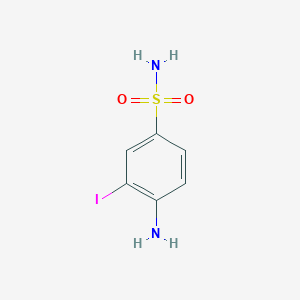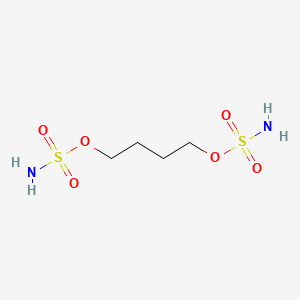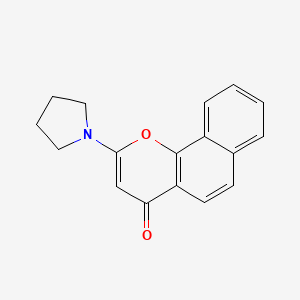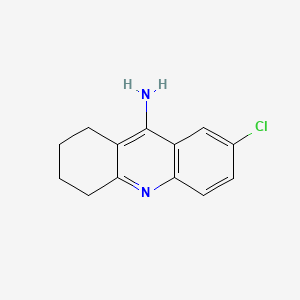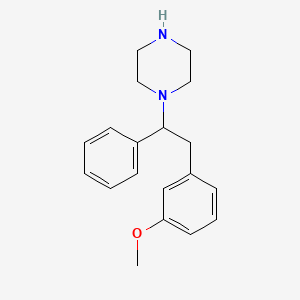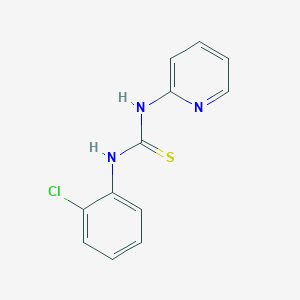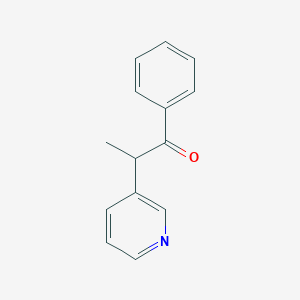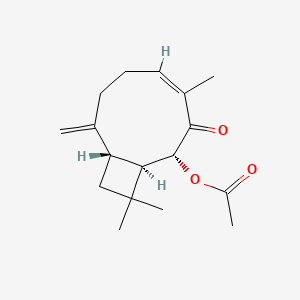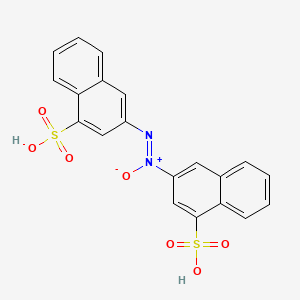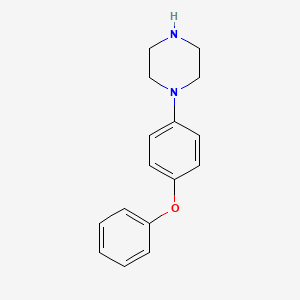
1-(4-Phenoxyphenyl)piperazine
Descripción general
Descripción
1-(4-Phenoxyphenyl)piperazine is an organic compound with the molecular formula C16H18N2O . It has a molecular weight of 254.32700 . The compound is characterized by a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(4-Phenoxyphenyl)piperazine, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of 1-(4-Phenoxyphenyl)piperazine is characterized by a six-membered ring containing two nitrogen atoms . The presence of these two heteroatoms improves the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines .
Chemical Reactions Analysis
The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . Recent advances in the direct C–H functionalization of piperazines provide great synthetic opportunities for the introduction of the much-needed structural variety at the carbon atoms of the piperazine core .
Physical And Chemical Properties Analysis
1-(4-Phenoxyphenyl)piperazine has a density of 1.113g/cm3 . It has a boiling point of 416ºC at 760 mmHg . The flash point of the compound is 205.4ºC .
Aplicaciones Científicas De Investigación
Antioxidant Applications
- Synthesis and Antioxidant Activity : A derivative of piperazine, 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin, synthesized using phenol derivate, showed potential as an antioxidant. The synthesis was conducted via the Mannich reaction, and the antioxidant activity was tested using the DPPH method. The compound exhibited significant antioxidant properties, indicating its potential application in this field (Prabawati, 2016).
Anticancer Research
- Anti-Bone Cancer Activity : A heterocyclic compound derived from 4-(4-(4-aminophenyl)piperazin-1-yl)phenol was found to have in vitro anticancer activities against human bone cancer cell lines. Molecular docking studies also indicated potential antiviral activity, suggesting a broad scope of therapeutic applications for this piperazine derivative (Lv et al., 2019).
Neuropsychiatric Applications
Dopamine Re-uptake Inhibition for Antidepressants : Piperazine derivatives have been studied for their role in inhibiting dopamine re-uptake, an essential mechanism in developing antidepressants. The relationship between in vitro and in vivo activity as dopamine-reuptake inhibitors was quantitatively described, showing the relevance of piperazine derivatives in neuropsychiatric drug development (Wieringa et al., 2010).
Antidepressant and Anxiolytic Effects : A phenylpiperazine derivative, LQFM005, exhibited anxiolytic- and antidepressant-like effects in mice. These effects were attributed, in part, to the activation of 5-HT1A receptors, showcasing the potential use of piperazine derivatives in treating anxiety and depression (Moreira et al., 2021).
Anticonvulsant Applications
- Evaluation of Anticonvulsant Activity : A series of 1,4-piperazine derivatives was tested for anticonvulsant activity, revealing moderate effectiveness. While the anticonvulsant activity was accompanied by neurotoxicity, one compound in particular, 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine, showed promise in the 6-Hz seizure test without neurotoxic effects (Marona et al., 2009).
Mutagenicity and Antimutagenicity Research
Mutagenic and Antimutagenic Properties : Piperazine derivatives have been studied for their mutagenic and antimutagenic properties. The Ames test indicated that certain 1-(phenoxyethyl)-piperazine derivatives possess significant antimutagenic effects, contributing to their potential therapeutic applications (Pietrzycka et al., 2006).
In Vitro Mutagenic and Antioxidant Potency : A study on 4-substituted 1-(2-methoxyphenyl)piperazine derivatives highlighted their in vitro mutagenic, antimutagenic, and antioxidant potential. This research provides insights into designing safer and more effective piperazine-based therapeutic agents (Słoczyńska et al., 2016).
Safety And Hazards
When handling 1-(4-Phenoxyphenyl)piperazine, it is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is also advised not to eat, drink, or smoke when using this product . Avoid breathing dust/fume/gas/mist/vapors/spray and wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-(4-phenoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-4-15(5-3-1)19-16-8-6-14(7-9-16)18-12-10-17-11-13-18/h1-9,17H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDIEUVYUSGIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978407 | |
| Record name | 1-(4-Phenoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenoxyphenyl)piperazine | |
CAS RN |
62755-61-7 | |
| Record name | 1-(4-Phenoxyphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62755-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Phenoxyphenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062755617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Phenoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-phenoxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazole-3-carboxylic acid, 5-[(3-chlorophenyl)methyl]-](/img/structure/B3063160.png)
